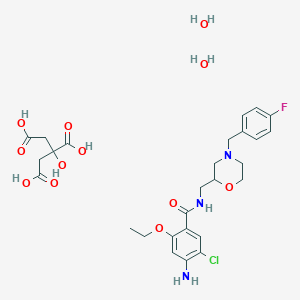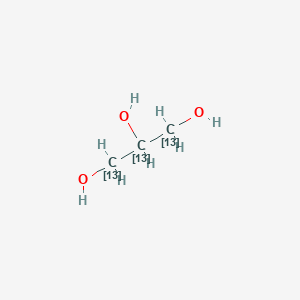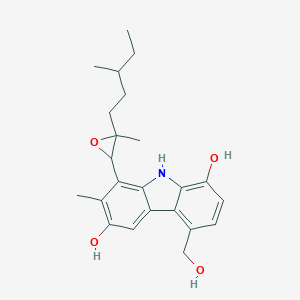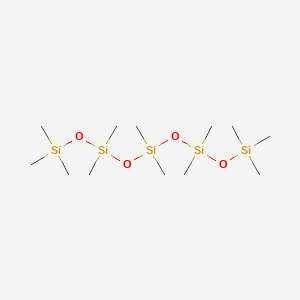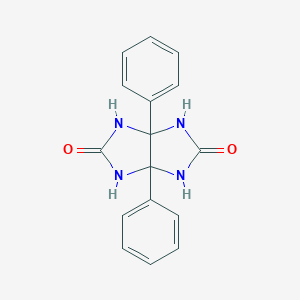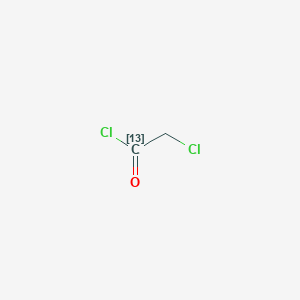
氯乙酰氯-1-13C
描述
Chloroacetyl chloride-1-13C is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . It is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
Synthesis Analysis
Industrially, Chloroacetyl chloride-1-13C is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .
Molecular Structure Analysis
The molecular formula of Chloroacetyl chloride-1-13C is ClCH213COCl . It has a molecular weight of 113.94 .
Chemical Reactions Analysis
Chloroacetyl chloride-1-13C is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . It is used in the synthesis of lidocaine .
Physical And Chemical Properties Analysis
Chloroacetyl chloride-1-13C has a refractive index of 1.453 (lit.) . It has a boiling point of 105-106 °C (lit.) and a melting point of -22 °C (lit.) . The density of Chloroacetyl chloride-1-13C is 1.430 g/mL at 25 °C .
科学研究应用
Organic Synthesis
Chloroacetyl chloride-1-13C: is a pivotal reagent in organic synthesis. It is used to introduce acyl chloride groups into organic molecules, which can then react to form various acylated products such as amides, esters, and other derivatives . These functional groups are essential for further chemical transformations, including nucleophilic substitution and condensation reactions. The compound’s isotopic labeling with carbon-13 makes it particularly valuable for tracing the incorporation of the acyl group in synthesized molecules.
Pharmaceutical Research
In pharmaceutical research, Chloroacetyl chloride-1-13C plays a crucial role in the synthesis of novel anti-tumor drugs . Researchers utilize this compound to create new derivatives of existing drugs, enhancing their efficacy or reducing side effects. The carbon-13 label allows for detailed tracking and analysis of drug metabolism and distribution within biological systems, providing insights into pharmacokinetics and pharmacodynamics.
Agrochemical Production
The compound is extensively used in the production of herbicides, particularly in the chloroacetanilide family . These herbicides, including metolachlor and acetochlor, are vital for controlling weeds in agricultural settings. The carbon-13 label in Chloroacetyl chloride-1-13C enables the study of herbicide behavior in the environment, such as degradation pathways and soil adsorption processes.
Material Science
In material science, Chloroacetyl chloride-1-13C is employed to modify surface properties of materials . It can be used to acylate polymers, thereby altering their interaction with other substances. This is particularly useful in creating specialized coatings or enhancing material compatibility in composites.
Environmental Studies
Environmental studies benefit from the use of Chloroacetyl chloride-1-13C in tracing organic pollutant pathways . The carbon-13 label allows scientists to track the environmental fate of pollutants, understanding their distribution, transformation, and ultimate impact on ecosystems.
安全和危害
Chloroacetyl chloride-1-13C is toxic, burns skin, and is severely irritating to the eyes and respiratory tract . It may cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Ingestion may cause damage to the mouth, throat, and esophagus . It may cause skin burns or irritation depending on the severity of the exposure .
作用机制
Target of Action
Chloroacetyl chloride-1-13C is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical Like other acyl chlorides, it can easily form esters and amides , suggesting that it may interact with a variety of biological molecules.
Mode of Action
The mode of action of Chloroacetyl chloride-1-13C involves its interaction with its targets to form esters and amides . This interaction results in changes to the target molecules, potentially altering their function. The exact nature of these changes would depend on the specific target molecule.
Biochemical Pathways
Given its ability to form esters and amides , it could potentially affect a wide range of biochemical pathways involving these types of molecules.
属性
IUPAC Name |
2-chloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479981 | |
| Record name | Chloroacetyl chloride-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl chloride-1-13C | |
CAS RN |
159301-42-5 | |
| Record name | Chloroacetyl chloride-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159301-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



